![molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0](/img/structure/B68376.png)
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-, and its analogs typically involves ring opening followed by ring closure reactions, oxidative conditions, and condensation reactions. For example, the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine was synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole through ring opening and closure reactions (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of synthesized compounds like 1H-Pyrrolo[2,3-b]pyridines is usually determined through spectral analysis, including X-ray crystallography, NMR, and IR spectrometry. These analyses help establish the chemical structure, indicating the presence of certain functional groups and the overall molecular conformation (Chiaroni et al., 1994).
Chemical Reactions and Properties
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-, undergoes various chemical reactions, including nitration, nitrosation, bromination, and condensation with aldehydes. These reactions are predominantly observed at specific positions due to the compound's reactive nature and structural conformation. Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, for example, were obtained by oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes, showcasing the compound's utility in synthesizing tricyclic heterocycles (El-Nabi, 2004).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubility, are determined through experimental measurements and contribute to understanding their stability, reactivity, and suitability for various applications. The thermodynamic properties, including total energy parameters, have also been computed to confirm the high stability of synthesized structures, contributing to their physical property profiles (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-, and its derivatives are characterized by their reactivity, which is influenced by the presence of functional groups and the compound's overall electronic structure. Theoretical and experimental analyses, such as NBO analysis and hyperpolarizability calculations, are used to investigate hyper conjugative interactions and electronic properties, indicating their potential utility in various chemical reactions and as intermediates in the synthesis of more complex molecules (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemical compound has been used as a precursor in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, leading to tricyclic heterocycles with potential applications in drug development and materials science (El-Nabi, 2004).
Photophysical Properties
Research has also focused on the photophysical properties of derivatives, where compounds synthesized from this chemical exhibited specific absorption and emission characteristics depending on the substituents present. This has implications for the development of optical materials and fluorescent markers (Patil et al., 2010).
Novel Synthetic Routes
A novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) has been developed, showcasing an unprecedented annulation process. This new method of C–H functionalization offers a green, catalyst-free alternative for synthesizing complex heterocyclic structures, which could be beneficial for pharmaceutical synthesis and the exploration of new organic compounds (Kobelev et al., 2019).
Structural Determination
The crystal structure of chain-functionalized pyrroles, related to the core structure of interest, has been determined using synchrotron X-ray powder diffraction data. This research provides valuable insights into the molecular geometry and electronic structure of novel compounds, aiding in the design of drugs with improved efficacy and reduced side effects (Silva et al., 2012).
Future Directions
The future directions for the study and application of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- could involve further development of its derivatives targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3 , making them potential candidates for cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, while JAK3 is involved in signal transduction for immune response.
Mode of Action
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- interacts with its targets by inhibiting their activity . The compound binds to the active sites of FGFRs and JAK3, preventing them from participating in their respective signaling pathways.
Biochemical Pathways
By inhibiting FGFRs, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- affects the FGF signaling pathway, which is involved in various cellular processes such as proliferation, survival, migration, and differentiation . Inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a key role in immune response .
Result of Action
The inhibition of FGFRs and JAK3 by 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- leads to changes at the molecular and cellular levels. These changes can result in decreased cell proliferation and immune response, which could potentially be beneficial in the treatment of conditions such as cancer and autoimmune diseases .
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXORFATJZTEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.